4-Amino-3-(difluoromethoxy)benzoic acid is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 203.14 g/mol. This compound is classified under the category of benzoic acids, specifically as an amino-substituted benzoic acid due to the presence of an amino group at the para position relative to the carboxylic acid group.
The compound is cataloged under the CAS number 1096835-55-0, which serves as a unique identifier for chemical substances. It is recognized for its potential applications in pharmaceuticals, particularly in the development of anti-inflammatory drugs, and is also utilized in various industrial processes .
The synthesis of 4-Amino-3-(difluoromethoxy)benzoic acid can be achieved through several methods, primarily involving nucleophilic substitution reactions or functional group transformations. One common synthetic route involves the following steps:
In industrial contexts, continuous flow synthesis techniques may be employed to enhance yield and efficiency, utilizing automated systems for better control over reaction conditions .
The molecular structure of 4-Amino-3-(difluoromethoxy)benzoic acid features a benzene ring substituted with a difluoromethoxy group and an amino group. The structural representation can be summarized as follows:
The compound's structure can be visualized using computational chemistry software, which allows for detailed analysis of its electronic properties and spatial configuration .
4-Amino-3-(difluoromethoxy)benzoic acid participates in several types of chemical reactions:
These reactions are crucial for synthesizing more complex molecules and exploring the compound's reactivity profile in organic chemistry .
The mechanism of action for 4-Amino-3-(difluoromethoxy)benzoic acid primarily relates to its role as a pharmacological agent. It is believed to exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways, such as phosphodiesterases. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which modulates various cellular responses associated with inflammation.
The detailed mechanism involves:
4-Amino-3-(difluoromethoxy)benzoic acid has several notable applications:
The compound 4-amino-3-(difluoromethoxy)benzoic acid exerts potent antifibrotic effects primarily through disruption of the TGF-β/Smad signaling cascade. This pathway is a master regulator of fibrogenesis, where TGF-β1 binding to its receptor complex (TβRI/TβRII) triggers phosphorylation of Smad2/3 proteins. Phosphorylated Smad2/3 forms complexes with Smad4, which translocate to the nucleus to activate profibrotic gene expression [2] [6].
Studies on structurally analogous benzoic acid derivatives (e.g., 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, DGM) demonstrate significant inhibition of Smad2/3 phosphorylation in lung epithelial cells (A549 line). At 200 μM concentration, DGM reduced phosphorylated Smad2/3 (p-Smad2/3) levels by >60% upon TGF-β1 stimulation, without altering total Smad2/3 expression. This indicates direct interference with upstream kinase activation rather than Smad degradation [3] [5]. The compound's benzoic acid moiety is hypothesized to competitively bind the receptor kinase domain, while the difluoromethoxy group enhances membrane permeability and target engagement [10].
Table 1: Impact on TGF-β/Smad Pathway Components
| Parameter | TGF-β1 Alone | TGF-β1 + Compound | Change | 
|---|---|---|---|
| p-Smad2/3 protein levels | +++ | + | ↓ 60-70% | 
| Smad2/3 nuclear translocation | High | Low | Inhibited | 
| Transcriptional activity (SBE) | 12-fold increase | 3-fold increase | ↓ 75% | 
EMT is a critical process in fibrosis where epithelial cells lose polarity and acquire mesenchymal phenotypes, driving extracellular matrix (ECM) deposition. 4-Amino-3-(difluoromethoxy)benzoic acid and its analogs effectively block TGF-β1-induced EMT in pulmonary systems [3] [5] . Key mechanistic evidence includes:
In vivo validation using bleomycin-induced pulmonary fibrosis models showed that derivatives of this chemical class reduced alveolar EMT events by >40%, correlating with improved lung function parameters (e.g., forced vital capacity) [5] [6]. The 4-amino group is critical for this activity, as its removal abolishes EMT-inhibitory effects [10].
Table 2: EMT Marker Modulation in A549 Cells
| Marker | Function | Change with Compound | Mechanistic Outcome | 
|---|---|---|---|
| E-cadherin | Epithelial adhesion | ↑ 2.1-fold | Enhanced cell cohesion | 
| α-SMA | Myofibroblast actin | ↓ 55% | Reduced contractility | 
| Vimentin | Mesenchymal cytoskeleton | ↓ 48% | Loss of migratory morphology | 
| Snail1 mRNA | EMT transcription factor | ↓ 63% | Transcriptional blockade | 
Beyond EMT inhibition, this compound directly targets collagen biosynthesis and ECM remodeling. The benzoic acid core enables interactions with key enzymes in collagen post-translational modification, while the difluoromethoxy moiety influences hydrogen bonding with proline hydroxylases [3] [6].
Key findings include:
Molecular docking simulations suggest the compound binds the TGF-β receptor’s kinase domain (binding energy: −8.2 kcal/mol), sterically hindering access to downstream substrates like collagen chaperones [10]. This dual action—transcriptional suppression and enzymatic interference—makes it superior to mono-targeted antifibrotics.
Table 3: Effects on ECM Components in Fibrotic Models
| ECM Component | In Vitro Change | In Vivo Change | Pathogenic Role | 
|---|---|---|---|
| Collagen I | ↓ 45% | ↓ 57% | Tissue stiffness | 
| Collagen III | ↓ 38% | ↓ 49% | Fibrotic scar formation | 
| Fibronectin | ↓ 50% | ↓ 52% | Myofibroblast adhesion | 
| MMP-2 activity | ↓ 41% | ↓ 48% | ECM degradation/remodeling | 
Structural Analysis and Therapeutic Implications
The molecular structure of 4-amino-3-(difluoromethoxy)benzoic acid features three pharmacophores essential for its antifibrotic activity:
Compared to clinical antifibrotics (e.g., nintedanib, pirfenidone), this compound uniquely combines TGF-β pathway modulation with direct ECM suppression. Ongoing research focuses on optimizing bioavailability through ester prodrugs or nanoparticle formulations to enhance lung tissue penetration [6].
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1